molecular formula C12H23N3 B13638332 3,4-Diisobutyl-1-methyl-1h-pyrazol-5-amine

3,4-Diisobutyl-1-methyl-1h-pyrazol-5-amine

Cat. No.: B13638332
M. Wt: 209.33 g/mol
InChI Key: HLIGYFPJWYNBSK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diisobutyl-1-methyl-1h-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds . The reaction conditions often involve the use of solvents like ethanol and catalysts such as sodium ethoxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process typically includes steps like mixing, heating, and purification to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3,4-Diisobutyl-1-methyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides .

Major Products

The major products formed from these reactions include pyrazole oxides, hydropyrazoles, and various substituted pyrazole derivatives .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

3,4-Diisobutyl-1-methyl-1h-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isobutyl groups enhance its lipophilicity, making it more suitable for certain applications compared to its analogs .

Properties

Molecular Formula

C12H23N3

Molecular Weight

209.33 g/mol

IUPAC Name

2-methyl-4,5-bis(2-methylpropyl)pyrazol-3-amine

InChI

InChI=1S/C12H23N3/c1-8(2)6-10-11(7-9(3)4)14-15(5)12(10)13/h8-9H,6-7,13H2,1-5H3

InChI Key

HLIGYFPJWYNBSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N(N=C1CC(C)C)C)N

Origin of Product

United States

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